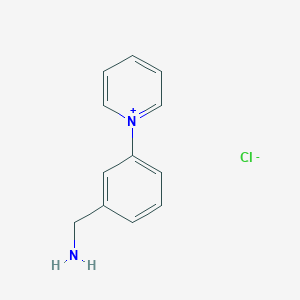
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. It is characterized by the presence of a pyridine ring substituted with an aminomethyl group at the 3-position and a phenyl group at the 1-position. This compound is often used in pharmaceutical and biotechnology industries as a reactant, particularly in the development of pyridine derivatives for medical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N–N bond. This method allows for the selective formation of the desired product through a traceless umpolung of the 1-amidopyridin-1-ium salt . The reaction conditions often include the use of peptide coupling reagents and aldehydes for covalent charge-tagging .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
化学反应分析
Types of Reactions
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce aminomethyl derivatives with different degrees of saturation.
科学研究应用
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a reactant in the synthesis of pyridine derivatives.
Biology: Employed in the study of metabolic pathways involving carboxylic acids and aldehydes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. It acts as a derivatization reagent, covalently tagging molecules containing carboxylic acid and aldehyde groups. This tagging facilitates the detection and imaging of these molecules in biological systems, particularly in brain tissue sections . The compound’s effects are mediated through its ability to form stable complexes with target molecules, enhancing their visibility in mass spectrometry imaging.
相似化合物的比较
Similar Compounds
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: Similar structure but with the aminomethyl group at the 4-position.
1-(Cyanomethyl)pyridin-1-ium chloride: Contains a cyanomethyl group instead of an aminomethyl group.
1-(4-Aminophenyl)pyridin-1-ium chloride: Features an aminophenyl group at the 4-position.
Uniqueness
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively tag carboxylic acids and aldehydes makes it particularly valuable in neurodegenerative disease research and metabolic studies .
属性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC 名称 |
(3-pyridin-1-ium-1-ylphenyl)methanamine;chloride |
InChI |
InChI=1S/C12H13N2.ClH/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;/h1-9H,10,13H2;1H/q+1;/p-1 |
InChI 键 |
GBKHUZOKMBPUFK-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)CN.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


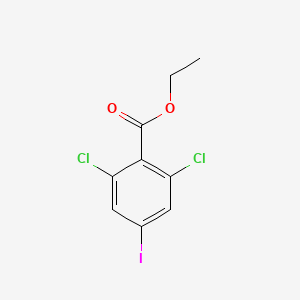
![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
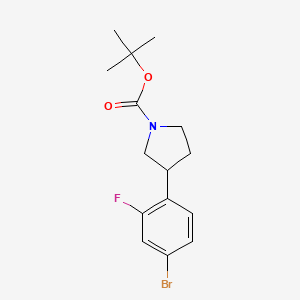
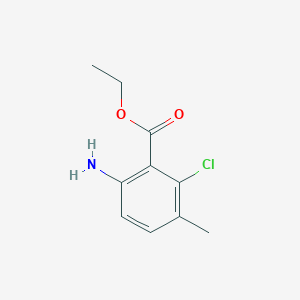

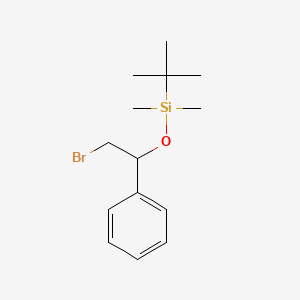
![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
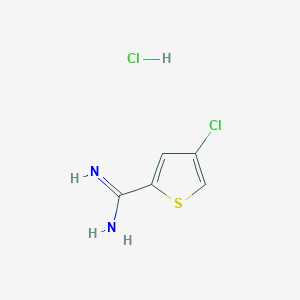
![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)
![Benzo[g]quinazoline](/img/structure/B13665071.png)
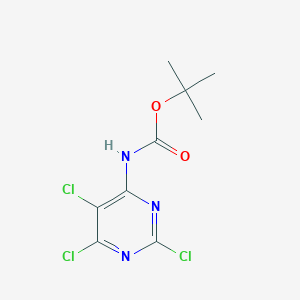
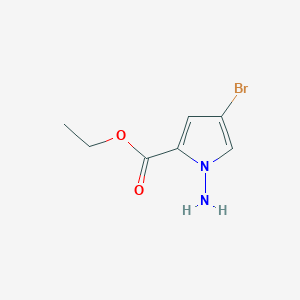
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)

